3-[(2,4-dinitrophenyl)amino]-N-(2-methylphenyl)benzamide
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Overview
Description
3-[(2,4-dinitrophenyl)amino]-N-(2-methylphenyl)benzamide is an organic compound with the molecular formula C20H16N4O5. It is a complex molecule featuring both nitro and amide functional groups. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,4-dinitrophenyl)amino]-N-(2-methylphenyl)benzamide typically involves the following steps:
Nitration: The starting material, 2-methylphenylamine, undergoes nitration to introduce nitro groups at the 2 and 4 positions of the phenyl ring.
Acylation: The nitrated product is then acylated with benzoyl chloride to form the benzamide derivative.
Coupling Reaction: The final step involves coupling the acylated product with 2,4-dinitroaniline under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to optimize yield and purity. The use of microreactor systems can enhance reaction kinetics and control over reaction conditions, leading to efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
3-[(2,4-dinitrophenyl)amino]-N-(2-methylphenyl)benzamide can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other substituents.
Oxidation: The amine groups can be oxidized to nitroso or nitro compounds under specific conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products
Reduction: Formation of 3-[(2,4-diaminophenyl)amino]-N-(2-methylphenyl)benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of nitroso or nitro derivatives.
Scientific Research Applications
3-[(2,4-dinitrophenyl)amino]-N-(2-methylphenyl)benzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[(2,4-dinitrophenyl)amino]-N-(2-methylphenyl)benzamide involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The amide group can also participate in hydrogen bonding and other interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 3-[(2,4-dinitrophenyl)amino]benzamide
- N-(2-methylphenyl)-3-nitrobenzamide
- 2,4-dinitro-N-(2-methylphenyl)benzamide
Uniqueness
3-[(2,4-dinitrophenyl)amino]-N-(2-methylphenyl)benzamide is unique due to the presence of both nitro and amide functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in various research applications.
Properties
Molecular Formula |
C20H16N4O5 |
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Molecular Weight |
392.4 g/mol |
IUPAC Name |
3-(2,4-dinitroanilino)-N-(2-methylphenyl)benzamide |
InChI |
InChI=1S/C20H16N4O5/c1-13-5-2-3-8-17(13)22-20(25)14-6-4-7-15(11-14)21-18-10-9-16(23(26)27)12-19(18)24(28)29/h2-12,21H,1H3,(H,22,25) |
InChI Key |
RYNTUUALZWVOAF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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